![molecular formula C17H17NO2S2 B6477218 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2640897-81-8](/img/structure/B6477218.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide” is a compound that contains a 2,2’-bithiophene unit. 2,2’-Bithiophene is an organic compound and is a colorless solid . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .

Synthesis Analysis

The synthesis of bithiophene derivatives involves various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis

The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm2 V−1 s−1 and an on/off ratio of 10^5 and the polymer containing thieno[3,2-b]thiophene units (PBDTT-TT) showed a hole mobility of 0.008 cm2 V−1 s−1 and an on/off ratio of 10^5 in ambient conditions .Physical And Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .Applications De Recherche Scientifique

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide has a variety of applications in scientific research. It has been studied for its potential use in the synthesis of other compounds, such as polymers, and as an intermediate in organic synthesis. It has also been studied for its potential use as a fluorescent dye, a fluorescent probe for biological imaging, and a fluorescent sensor for detecting various molecules. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and in the development of new materials.

Mécanisme D'action

Target of Action

Compounds based on the 2,2’-bithiophene core have been studied for their potential use in perovskite solar cells (pscs) as hole transport materials (htms) .

Mode of Action

It’s known that 2,2’-bithiophene-based compounds can facilitate charge mobility due to the π-electrons present in the system . This property is crucial for their function as HTMs in PSCs .

Biochemical Pathways

It’s worth noting that the compound’s role as an htm in pscs involves the facilitation of charge transport, which is a critical process in the functioning of these cells .

Result of Action

In the context of pscs, the compound’s ability to facilitate charge mobility can contribute to the efficiency of these cells .

Action Environment

It’s known that the performance of pscs can be influenced by various environmental factors, such as temperature and light intensity .

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, non-toxic, and inexpensive. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in organic reactions.

Orientations Futures

The potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide are vast, and there are many possible future directions for research. These include further studies on the mechanism of action of this compound, its potential use in the synthesis of other compounds, its potential use as a fluorescent dye, its potential use in the development of new materials, and its potential use in the synthesis of pharmaceuticals. Additionally, further studies could be conducted on the biochemical and physiological effects of this compound, its potential use as a therapeutic agent, and its potential use in the detection of various molecules. Finally, further studies could be conducted on the advantages and limitations of this compound for use in laboratory experiments.

Méthodes De Synthèse

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized through a variety of methods, including the Fritsch-Buttenberg-Wiechell (FBW) reaction, the Biginelli reaction, and the Knoevenagel condensation. The FBW reaction is a three-component reaction that involves the condensation of an aldehyde, a ketone, and a 2-aminothiophene to form this compound. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-keto ester, and an aromatic aldehyde to form this compound. The Knoevenagel condensation is a two-component reaction that involves the condensation of a carbonyl compound and an aromatic aldehyde to form this compound.

Propriétés

IUPAC Name |

2,5-dimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c1-11-10-14(12(2)20-11)17(19)18-8-7-13-5-6-16(22-13)15-4-3-9-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRKVSBDLOLBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)

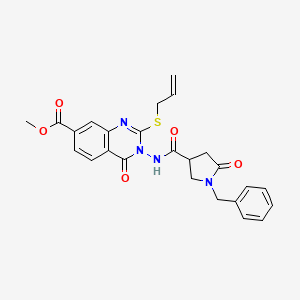

![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)

![3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477171.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)

![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)

![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)

![1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477203.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)

![3-chloro-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477224.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B6477231.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)